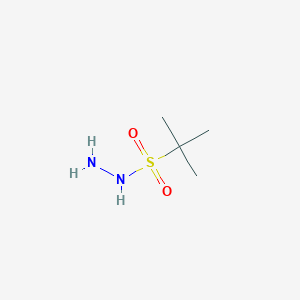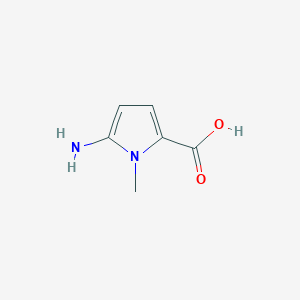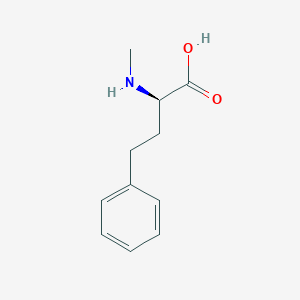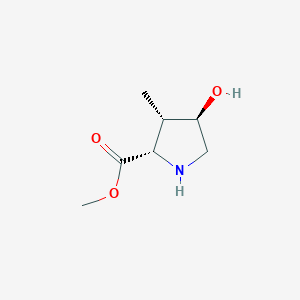![molecular formula C7H2Br3NS B12976982 2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
2,5,6-Tribromobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Tribromobenzo[d]thiazole is a brominated derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tribromobenzo[d]thiazole typically involves the bromination of benzo[d]thiazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2, 5, and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Tribromobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,5,6-Tribromobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2,5,6-Tribromobenzo[d]thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromobenzo[d]thiazole
- 2,6-Dibromobenzo[d]thiazole
- 2,4,6-Tribromophenol
Uniqueness
2,5,6-Tribromobenzo[d]thiazole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. Compared to other brominated benzo[d]thiazole derivatives, it may exhibit different pharmacological properties and chemical behaviors, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C7H2Br3NS |
|---|---|
Molecular Weight |
371.88 g/mol |
IUPAC Name |
2,5,6-tribromo-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
InChI Key |
XORQSACNSPTYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)SC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)




![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)





